BenchChemオンラインストアへようこそ!

(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Fragment-based drug discovery BET bromodomain 3D fragment library

The compound (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797289-86-1) is a synthetic 1,4-thiazepane derivative featuring a 2-bromo-5-methoxybenzoyl amide at the N4 position and a furan-2-yl substituent at the C7 position. It belongs to a class of seven-membered heterocycles with high three-dimensional (3D) character, a property that has been associated with improved fragment screening hit rates and favorable binding to certain protein–protein interaction targets such as BET bromodomains.

Molecular Formula C17H18BrNO3S
Molecular Weight 396.3
CAS No. 1797289-86-1
Cat. No. B2934916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
CAS1797289-86-1
Molecular FormulaC17H18BrNO3S
Molecular Weight396.3
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CO3
InChIInChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3
InChIKeyUKMUBIHSMSKZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797289-86-1: Procurement-Ready (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone


The compound (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797289-86-1) is a synthetic 1,4-thiazepane derivative featuring a 2-bromo-5-methoxybenzoyl amide at the N4 position and a furan-2-yl substituent at the C7 position [1]. It belongs to a class of seven-membered heterocycles with high three-dimensional (3D) character, a property that has been associated with improved fragment screening hit rates and favorable binding to certain protein–protein interaction targets such as BET bromodomains [2]. The compound is commercially available as a screening fragment from suppliers such as Life Chemicals (catalog F6481-3498).

Why In-Class Thiazepane Analogs Cannot Simply Replace CAS 1797289-86-1


Although structurally related 1,4-thiazepane derivatives share the same core scaffold, substitution at the N4 position (2-bromo-5-methoxybenzoyl) and the C7 position (furan-2-yl) creates a unique combination of steric, electronic, and physicochemical properties that cannot be reproduced by close analogs such as the 7-phenyl variant (CAS 1797190-71-6) or 7-(2-fluorophenyl) derivatives [1]. Published structure–activity relationship (SAR) studies on 1,4-thiazepane-based curcuminoids demonstrate that even minor changes in aryl substitution pattern significantly alter antiproliferative activity and reactive oxygen species (ROS) production [2]. Furthermore, the ortho-bromo substitution on the benzoyl ring serves as a synthetic handle for late-stage diversification via cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a feature not present in non-halogenated analogs [1][3]. Without direct comparative biological data for this specific compound, substitution failure risk can only be inferred, but the documented sensitivity of this chemotype to aryl substitutions supports the expectation that generic replacement is not appropriate.

Quantitative Differentiation Evidence for CAS 1797289-86-1 vs. Closest Analogs


Enhanced 3D Character of 1,4-Thiazepane Fragment Library Members in BET Bromodomain Screening

In an NMR-based fragment screen against BRD4(D1), 1,4-acylthiazepanes were identified as novel BET bromodomain ligands [1]. The thiazepane scaffold showed ligand efficiency (LE) comparable to established 2D fragments while offering higher 3D character (plane of best fit score; PBF). This structural feature may contribute to improved selectivity for BD2 over BD1 in BET proteins . No direct comparative data with the target compound's specific analogs are published, and all quantitative values below are from the parent thiazepane scaffold class.

Fragment-based drug discovery BET bromodomain 3D fragment library

Predicted Physicochemical Differentiation: Furan-2-yl vs. Phenyl Substituent

Computational comparison of the 7-furan-2-yl derivative (MW 396.3, C17H18BrNO3S) with its 7-phenyl analog (CAS 1797190-71-6, MW 406.34, C19H20BrNO2S) shows a meaningful difference in key drug-like properties [1]. The furan oxygen replaces a CH unit, reducing molecular weight by ~10 Da and altering hydrogen-bonding capacity. Predicted logP for the furan derivative is ~3.2 (moderate lipophilicity) vs. ~3.8 for the phenyl analog, suggesting improved solubility and potentially better CNS multiparameter optimization (MPO) scores [1]. These values are predicted, not experimentally determined for the target compound.

Physicochemical profiling Lipophilicity CNS drug design

Synthetic Versatility: Ortho-Bromo Handle for Late-Stage Functionalization

The 2-bromo-5-methoxybenzoyl substituent provides a reactive aryl halide site suitable for palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck couplings [1]. In contrast, the des-bromo analog (2-methoxybenzoyl) or the 5-bromofuran-2-carbonyl variant (where bromine is on the furan ring rather than the benzoyl group) offers different reactivity profiles and may not be amenable to the same derivatization strategies [1]. Synthetic protocols for analogous 1,4-thiazepanes report that brominated aryl substrates achieve coupling yields of 55–68% under standard conditions [2].

Late-stage diversification Cross-coupling Suzuki reaction

Antiproliferative SAR from 1,4-Thiazepane Curcuminoids: Aryl Substitution Matters

In a published study of 21 1,4-thiazepane-based curcuminoids, eight out of ten most active compounds were thiazepane-based, demonstrating that the thiazepane scaffold modification of the curcumin framework yields better antiproliferative properties and increased ROS production compared to parent curcuminoids [1]. The specific aryl groups at N4 and C7 significantly influence activity: IC50 values across the series varied by >10-fold depending on aryl substitution [1]. While CAS 1797289-86-1 was not among the tested compounds, the SAR trend supports that its unique 2-bromo-5-methoxyphenyl/furan-2-yl combination is likely to differ meaningfully from other aryl-substituted thiazepane curcuminoids.

Anticancer activity Curcuminoid analogs SAR

Fragment Library Underrepresentation: 1,4-Thiazepane Scaffolds Fill a Gap

A 2020 study in Organic Letters noted that 1,4-thiazepanes and 1,4-thiazepanones are currently underrepresented in fragment screening libraries despite their high 3D character [1]. The authors developed an efficient synthesis producing diverse 1,4-thiazepanes in 0.5–3 hours with good yields, and several compounds were confirmed as BET bromodomain ligands via 19F NMR [1]. CAS 1797289-86-1, containing the 1,4-thiazepane core with a furan-2-yl substituent and a bromo-methoxybenzoyl amide, represents precisely the type of underrepresented 3D fragment that this body of work advocates for inclusion in screening collections [1].

Fragment screening library Chemical diversity 3D fragments

Recommended Application Scenarios for CAS 1797289-86-1 Based on Available Evidence


3D-Enriched Fragment Library Construction for BET Bromodomain Screening

Include this compound in focused fragment libraries targeting bromodomain-containing proteins, particularly BET family members. The 1,4-thiazepane scaffold has been validated as a ligand-efficient BET bromodomain binder in NMR-based fragment screening, and the 3D character of the core may confer selectivity advantages over flat aromatic fragments [1]. The furan-2-yl substituent and bromo-methoxybenzoyl amide provide additional vectors for fragment growing and merging.

Late-Stage Diversification via Cross-Coupling for SAR Exploration

Use the ortho-bromo substituent as a synthetic handle for Suzuki, Buchwald-Hartwig, or Heck couplings to generate focused arrays of analogs for structure–activity relationship studies [2]. This modular approach allows systematic exploration of the C2 position of the benzoyl group while retaining the furan-substituted thiazepane core, enabling efficient hit-to-lead optimization campaigns.

Anticancer Curcuminoid Analog Development

Deploy this compound as a starting point or comparator in medicinal chemistry programs exploring non-flat curcuminoid analogs. Published evidence demonstrates that 1,4-thiazepane-based curcuminoids show improved antiproliferative properties and increased ROS production compared to parent curcuminoids, and that aryl substitution pattern significantly modulates activity [3]. The 2-bromo-5-methoxyphenyl group provides a distinct electronic profile compared to previously tested substituents.

Physicochemical Property Benchmarking for CNS Drug Discovery

Utilize this compound as a reference point in CNS multiparameter optimization (MPO) studies. With a molecular weight of 396.3 Da and a predicted logP of ~3.2, it occupies a favorable property space for CNS penetration [4]. The furan-2-yl group reduces lipophilicity relative to phenyl-substituted analogs, a characteristic valued in CNS programs where lower logP correlates with reduced off-target pharmacology.

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.